molecular formula C9H6IN B189533 4-Iodoisoquinoline CAS No. 55270-33-2

4-Iodoisoquinoline

Cat. No.: B189533
CAS No.: 55270-33-2
M. Wt: 255.05 g/mol
InChI Key: LRPCCFSUFGFVBO-UHFFFAOYSA-N
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Description

4-Iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. It is characterized by the presence of an iodine atom at the fourth position of the isoquinoline ring. This compound is known for its high reactivity and versatility, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoisoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using metal catalysts to ensure high yields and efficiency. The use of microwave irradiation and copper catalysis are common in industrial settings due to their ability to produce the compound in a cost-effective and time-efficient manner .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Catalysts: Employed in cyclization reactions.

    Microwave Irradiation: Enhances reaction rates and yields.

Major Products: The major products formed from these reactions include various substituted isoquinolines and complex heterocyclic compounds .

Scientific Research Applications

4-Iodoisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Iodoisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand in coordination chemistry, forming complexes with metals. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the iodine substituent.

    4-Bromoisoquinoline: Similar structure with a bromine atom instead of iodine.

    Quinoline: A related heterocyclic compound with a nitrogen atom in a different position.

Uniqueness: 4-Iodoisoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

4-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPCCFSUFGFVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348838
Record name 4-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55270-33-2
Record name 4-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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